molecular formula C15H23ClN2O2 B217345 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride CAS No. 100836-55-3

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride

Cat. No.: B217345
CAS No.: 100836-55-3
M. Wt: 298.81 g/mol
InChI Key: CGEWOWZPTQPWEO-UHFFFAOYSA-N
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Description

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is a chemical compound that features a pyrrolidine ring, an ethyl linker, and a carbamate group attached to an alpha-methylbenzyl moiety

Properties

CAS No.

100836-55-3

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-13(14-7-3-2-4-8-14)16-15(18)19-12-11-17-9-5-6-10-17;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H

InChI Key

CGEWOWZPTQPWEO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Synonyms

Carbamic acid, (1-phenylethyl)-, 2-(pyrrolidinyl)ethyl ester, hydrochl oride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride typically involves the reaction of 2-(pyrrolidinyl)ethanol with alpha-methylbenzyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often employ catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Carbamate derivatives: Compounds with carbamate groups attached to various moieties.

    Alpha-methylbenzyl derivatives: Compounds with alpha-methylbenzyl groups but different functional groups.

Uniqueness

2-pyrrolidin-1-ium-1-ylethyl N-(1-phenylethyl)carbamate chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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